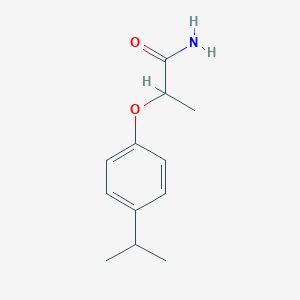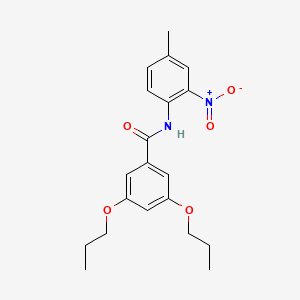![molecular formula C22H18N2O4 B4891042 diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
diphenyl [(4-methylphenyl)hydrazono]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl [(4-methylphenyl)hydrazono]malonate, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPM is a member of the malonate family and is synthesized through a simple and efficient method. The purpose of
Mécanisme D'action
Diphenyl [(4-methylphenyl)hydrazono]malonate acts as a probe for biological imaging by binding to specific biomolecules such as proteins and nucleic acids. The binding of diphenyl [(4-methylphenyl)hydrazono]malonate to these biomolecules results in a change in fluorescence, which can be detected and imaged. diphenyl [(4-methylphenyl)hydrazono]malonate also exhibits catalytic properties, which are thought to be due to its ability to form a stable intermediate with the reactant.
Biochemical and Physiological Effects:
diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to have low toxicity in vitro, making it a safe compound for use in biological systems. However, the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms are unknown and require further investigation. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using diphenyl [(4-methylphenyl)hydrazono]malonate in lab experiments include its simple synthesis method, strong fluorescence properties, and low toxicity. However, the limitations of using diphenyl [(4-methylphenyl)hydrazono]malonate include its limited solubility in water and its potential interference with other fluorescent probes.
Orientations Futures
Future research on diphenyl [(4-methylphenyl)hydrazono]malonate could focus on its use as a catalyst in organic reactions, its potential as a therapeutic agent for inflammatory diseases, and its application in the detection of metal ions in biological systems. Additionally, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.
Conclusion:
In conclusion, diphenyl [(4-methylphenyl)hydrazono]malonate is a unique chemical compound that has gained significant attention in scientific research due to its strong fluorescence properties and potential applications in biological imaging, metal ion detection, and catalysis. The synthesis method for diphenyl [(4-methylphenyl)hydrazono]malonate is simple and efficient, making it a desirable compound for use in lab experiments. However, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.
Méthodes De Synthèse
Diphenyl [(4-methylphenyl)hydrazono]malonate can be synthesized through the reaction of 4-methylbenzohydrazide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction yields diphenyl [(4-methylphenyl)hydrazono]malonate as a yellow solid with a high yield and purity. The synthesis method is simple and efficient, making diphenyl [(4-methylphenyl)hydrazono]malonate a desirable compound for scientific research.
Applications De Recherche Scientifique
Diphenyl [(4-methylphenyl)hydrazono]malonate has been extensively studied for its potential use as a fluorescent probe for biological imaging. diphenyl [(4-methylphenyl)hydrazono]malonate exhibits strong fluorescence properties, making it an ideal candidate for imaging applications. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been investigated for its use in the detection of metal ions and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
diphenyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-16-12-14-17(15-13-16)23-24-20(21(25)27-18-8-4-2-5-9-18)22(26)28-19-10-6-3-7-11-19/h2-15,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNPNQHJUGQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl [2-(4-methylphenyl)hydrazinylidene]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)

![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)
![N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4891048.png)

![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![1-[3-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)